molecular formula C12H14FNO2 B2830654 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one CAS No. 1797270-90-6

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one

Cat. No. B2830654
CAS RN: 1797270-90-6
M. Wt: 223.247
InChI Key: ZGHOVIJLBUUPON-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is known for its presence in many biologically active compounds. The molecule also contains a fluoro-methylphenyl group attached to the pyrrolidinone via an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidin-2-one ring, an ether linkage, and a 2-fluoro-3-methylphenyl group . The fluorine atom would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The lactam (pyrrolidin-2-one) group could potentially undergo hydrolysis under acidic or basic conditions to yield a 2-amino-ketone. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Medicinal Chemistry Applications

Researchers have explored the synthesis and antibacterial activity of compounds related to 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups showing significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Egawa et al., 1984). Additionally, the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues to elucidate the mechanism, was investigated by Genthner et al. (1989), indicating the utility of fluorinated compounds in understanding biochemical pathways (Genthner et al., 1989).

Polymer Science Applications

Kricheldorf et al. (2005) demonstrated the synthesis of multicyclic poly(ether ketone)s by polycondensation, indicating how variations in polymer synthesis can lead to materials with distinct properties and applications, including the potential use of 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one or related compounds (Kricheldorf et al., 2005).

Biochemical Studies

Uslan et al. (2013) synthesized silicon phthalocyanines with potential applications in photodynamic therapy (PDT), highlighting the role of fluoro-substituted compounds in developing therapeutic agents targeting DNA (Uslan & Sesalan, 2013). Furthermore, the work by Hamciuc et al. (2009) on copoly(1,3,4‐oxadiazole‐ethers) containing fluorene groups emphasizes the relevance of such compounds in creating materials with high thermal stability and electrical insulating properties, which could be relevant for electronics and materials science applications (Hamciuc et al., 2009).

properties

IUPAC Name

3-(2-fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-8-4-3-5-9(11(8)13)16-10-6-7-14(2)12(10)15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOVIJLBUUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCN(C2=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one

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